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Compound of Interest

Compound Name: Acetamide, 2-cyano-2-nitro-

Cat. No.: B15350883 Get Quote

Introduction

This technical guide provides an in-depth overview of the historical synthesis methods for key

derivatives of cyanoacetamide, with a focus on the foundational precursor, 2-cyanoacetamide,

and its historically significant derivative, 2-cyano-2-hydroxyiminoacetamide. While a direct

historical synthesis for "Acetamide, 2-cyano-2-nitro-" is not readily available in surveyed

literature, the methodologies presented herein for related compounds offer valuable insight into

the classic synthetic pathways involving the cyanoacetamide backbone. These methods are of

significant interest to researchers, scientists, and professionals in drug development for their

foundational role in organic synthesis.

I. Synthesis of the Precursor: 2-Cyanoacetamide
The synthesis of 2-cyanoacetamide is a well-established process, historically achieved through

the ammonolysis of ethyl cyanoacetate. This method has been a staple in organic synthesis for

producing the key building block for a variety of more complex molecules.

Experimental Protocol: Ammonolysis of Ethyl Cyanoacetate

A widely cited historical method for the preparation of 2-cyanoacetamide involves the reaction

of ethyl cyanoacetate with concentrated aqueous ammonia.

Reactants:
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Ethyl cyanoacetate

Concentrated aqueous ammonia (sp. gr. 0.90)

Procedure:

Ethyl cyanoacetate is added to a slight molar excess of concentrated aqueous ammonia in

a flask.

The mixture, initially cloudy, is shaken. An exothermic reaction occurs, and the solution

becomes clear.

The flask is then cooled in an ice-salt mixture for approximately one hour to precipitate the

product.

The solid 2-cyanoacetamide is collected by suction filtration.

The crude product is washed with ice-cold ethyl alcohol to remove unreacted starting

materials and impurities.

The product is then air-dried. For higher purity, recrystallization from hot 95% ethanol can

be performed.

Quantitative Data:

This method typically yields a crude product of 205-225 g from 400 g of ethyl

cyanoacetate, with a final yield of 86-88% after purification.[1] The melting point of the

purified product is 119–120 °C.[1]

Table 1: Quantitative Data for the Synthesis of 2-Cyanoacetamide
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Parameter Value Reference

Starting Material Ethyl Cyanoacetate (400 g) [1]

Reagent
Conc. Aqueous Ammonia (300

cc)
[1]

Crude Yield 205–225 g [1]

Final Yield (after

recrystallization)
255–261 g (86–88%) [1]

Melting Point 119–120 °C [1]

Logical Workflow for 2-Cyanoacetamide Synthesis
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Caption: Workflow for the synthesis of 2-Cyanoacetamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15350883?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


II. Synthesis of 2-Cyano-2-hydroxyiminoacetamide
(Oxime)
A historically significant derivative of cyanoacetamide is its oxime, 2-cyano-2-

hydroxyiminoacetamide. Early methods for its synthesis date back to the early 20th century and

typically involve the reaction of cyanoacetamide with a nitrite salt in an acidic medium.

Experimental Protocol: Nitrosation of 2-Cyanoacetamide

One of the earliest documented methods for the synthesis of 2-cyano-2-

hydroxyiminoacetamide was reported in Berichte in 1909.[2] This method involves the reaction

of cyanoacetamide with sodium nitrite in the presence of acetic acid.[2]

Reactants:

2-Cyanoacetamide

Sodium nitrite

Acetic acid

Water

Procedure:

2-Cyanoacetamide and sodium nitrite are dissolved in water.

Acetic acid is added to the solution. The amount of acid used is typically equal to or

greater than the amount of sodium nitrite.[2]

The reaction proceeds to form 2-cyano-2-hydroxyiminoacetamide.

To isolate the salt form of the product, the excess acid must be neutralized.[2]

Quantitative Data:

A patent from 1975 describes a similar process where 420 parts of 2-cyanoacetamide and

363 parts of sodium nitrite in 700 parts of water at 50°C were reacted with the addition of
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6N HCl.[2] After cooling and filtration, 504 parts of 2-cyano-2-hydroxyiminoacetamide were

recovered, with a melting point of 179-181°C.[2]

Table 2: Quantitative Data for the Synthesis of 2-Cyano-2-hydroxyiminoacetamide

Parameter Value Reference

Starting Material 2-Cyanoacetamide (420 parts) [2]

Reagents
Sodium Nitrite (363 parts), 6N

HCl
[2]

Solvent Water (700 parts) [2]

Reaction Temperature 50°C [2]

Product Yield 504 parts [2]

Melting Point 179–181 °C [2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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